

# 3-amino-2-methylquinazolin-4(3H)-one CAS number 1898-06-2

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## Compound of Interest

Compound Name: 3-amino-2-methylquinazolin-4(3H)-one

Cat. No.: B158153

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An In-Depth Technical Guide to **3-amino-2-methylquinazolin-4(3H)-one** (CAS: 1898-06-2): A Privileged Synthon in Medicinal Chemistry

## Introduction

The quinazolinone scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.<sup>[1]</sup> This versatility has established quinazolinone derivatives as a cornerstone in the development of therapeutic agents across a spectrum of diseases. Within this important class of compounds, **3-amino-2-methylquinazolin-4(3H)-one** (CAS No. 1898-06-2) emerges not typically as a final active pharmaceutical ingredient, but as a pivotal synthetic intermediate, or synthon.

Its true value lies in its chemical architecture: a stable, readily synthesized core featuring a strategically positioned and reactive primary amino group at the N-3 position. This functional handle serves as a versatile anchor point for a vast array of chemical modifications, enabling researchers to systematically generate large libraries of novel molecules. The exploration of these derivatives has led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.<sup>[2][3][4]</sup>

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of **3-amino-2-methylquinazolin-4(3H)-one**. We will dissect its synthesis, highlighting both traditional and modern green chemistry approaches, detail its physicochemical and spectroscopic identity, and provide validated protocols for its use in

derivatization. The focus will remain on the causality behind experimental choices, offering insights into why this synthon is a powerful tool for professionals in drug discovery and development.

## Physicochemical and Spectroscopic Profile

A precise understanding of a synthon's physical and spectroscopic characteristics is fundamental for its effective use. This data serves as the benchmark for confirming identity, purity, and successful reaction outcomes during synthesis and derivatization.

### Core Physicochemical Properties

The essential identification and property data for **3-amino-2-methylquinazolin-4(3H)-one** are summarized below. This information is critical for accurate molar calculations, reaction setup, and safety assessments.

Property	Value	Source
CAS Number	1898-06-2	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O	<a href="#">[5]</a>
Molecular Weight	175.19 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	3-amino-2-methylquinazolin-4-one	<a href="#">[5]</a>
Appearance	Solid, typically white, gray, or cream-colored	<a href="#">[7]</a> <a href="#">[8]</a>
Melting Point	149-152 °C (lit.) or 224–226°C	<a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	IQOUPYQSZBDNAW-UHFFFAOYSA-N	<a href="#">[6]</a>

Note on Melting Point: Literature values for the melting point show some variance, which may be attributed to different crystalline forms or purity levels. The value of 224-226°C is reported in a peer-reviewed synthesis study, while 149-152°C is cited by a commercial supplier.[\[6\]](#)[\[7\]](#) Researchers should establish their own baseline with a purified sample.

## Spectroscopic Signature

Spectroscopic analysis provides an unassailable fingerprint of the molecular structure. The data below is compiled from characterization studies and is crucial for quality control.<sup>[7]</sup>

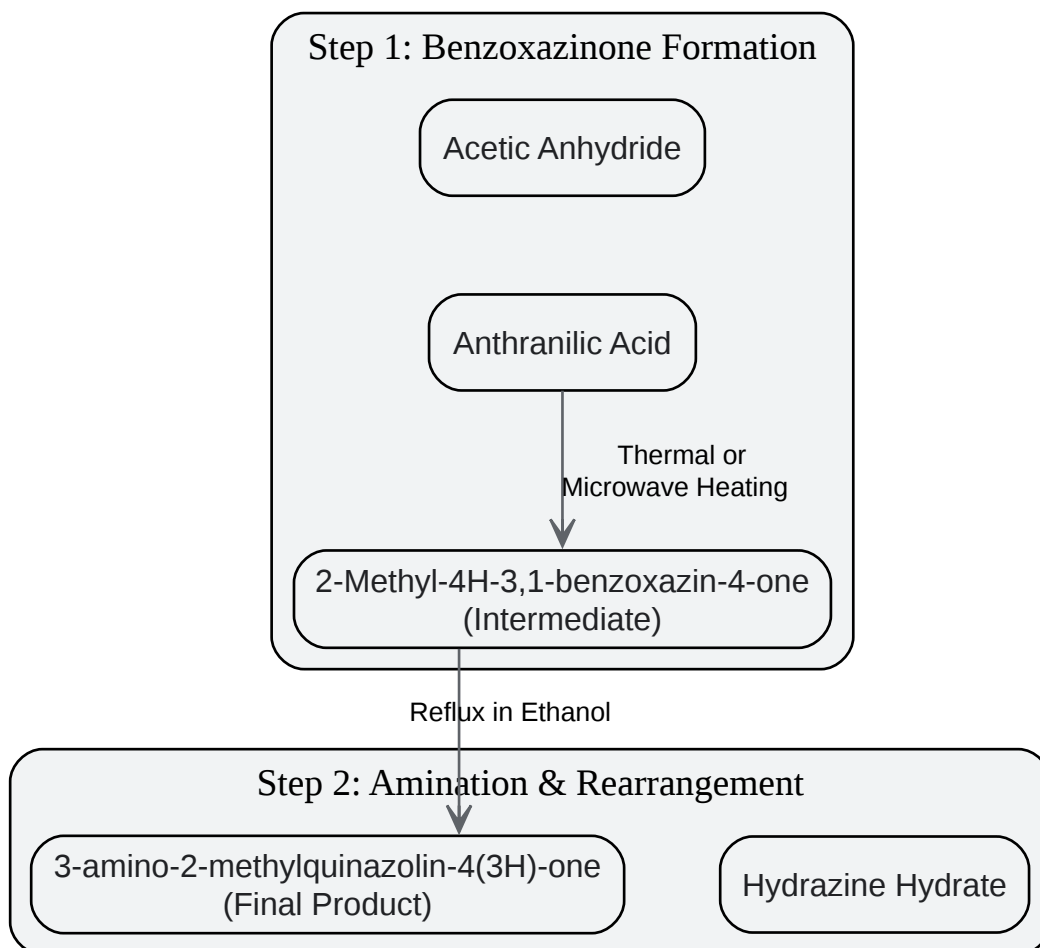
Technique	Wavenumber (cm <sup>-1</sup> )/Shift (ppm)	Assignment
<sup>1</sup> H-NMR (500 MHz, DMSO-d <sub>6</sub> )	δ 7.91–7.90 (d, J = 9.58 Hz, 2H)	Aromatic Protons
δ 7.30–7.27 (m, 2H)	Aromatic Protons	
δ 6.50 (s, 2H)	-NH <sub>2</sub> Protons (Amino Group)	
δ 2.07 (s, 3H)	-CH <sub>3</sub> Protons (Methyl Group)	
<sup>13</sup> C-NMR (125 MHz, DMSO-d <sub>6</sub> )	δ 173.2	C=O (Amide Carbonyl)
δ 151.2	N-C=N (Guanidine-type Carbon)	
δ 135.0, 132.3, 122.9, 117.0, 116.8, 110.0	Aromatic Carbons	
δ 20.8	-CH <sub>3</sub> Carbon	
IR (KBr)	~3461, 3194	N-H Stretching (Amino Group)
~1672, 1660	C=O Stretching (Amide Carbonyl)	
~1620, 1596	C=N Stretching	

The presence of the singlet at 6.50 ppm in the <sup>1</sup>H-NMR, corresponding to the two protons of the amino group, and the strong carbonyl stretch around 1670 cm<sup>-1</sup> in the IR spectrum are key diagnostic markers for this molecule.

## Synthesis Methodologies: A Tale of Two Pathways

The most prevalent and reliable synthesis of **3-amino-2-methylquinazolin-4(3H)-one** is a two-step process starting from inexpensive, commercially available anthranilic acid.<sup>[9]</sup> The logic of

this pathway is sound: first, an acetyl group is introduced and cyclized to form a stable benzoxazinone intermediate. This intermediate is then ring-opened and re-closed with hydrazine, which selectively installs the required amino group at the N-3 position. We present both the classical thermal method and a modern, green microwave-assisted alternative.



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Caption: High-level synthetic workflow for **3-amino-2-methylquinazolin-4(3H)-one**.

## Protocol 1: Conventional Thermal Synthesis

This method relies on standard laboratory reflux equipment and is highly reproducible.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)[7]

- **Setup:** In a 250 mL round-bottom flask equipped with a reflux condenser, combine anthranilic acid (30 g, 220 mmol) and ethanol (30 mL).
- **Reagent Addition:** Slowly add acetic anhydride to the mixture. An excess is often used to ensure complete reaction.<sup>[9]</sup>
- **Reaction:** Heat the mixture to reflux. The causality here is that the thermal energy drives the acylation of the amine followed by intramolecular cyclization and dehydration to form the benzoxazinone ring.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.
- **Workup:** Cool the reaction mixture to room temperature, then pour it into ice-cold water to precipitate the product. This minimizes the solubility of the product and reduces degradation.<sup>[9]</sup>
- **Purification:** Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.

#### Step 2: Synthesis of **3-amino-2-methylquinazolin-4(3H)-one**<sup>[7]</sup>

- **Setup:** In a 100 mL round-bottom flask, dissolve the dried intermediate from Step 1 (3 g, 18.63 mmol) in ethanol (10 mL).
- **Reagent Addition:** Cautiously add hydrazine hydrate (0.91 mL, 18.63 mmol) dropwise to the solution while stirring. The stoichiometry is critical; an excess of hydrazine can lead to side products.<sup>[9]</sup>
- **Reaction:** Heat the mixture to reflux for approximately 7 hours. The nucleophilic hydrazine attacks the carbonyl of the benzoxazinone, leading to ring opening followed by an intramolecular cyclization that expels water and forms the more stable quinazolinone ring.
- **Monitoring:** Again, monitor the disappearance of the intermediate by TLC.
- **Isolation:** Cool the reaction mixture in an ice bath. The final product will precipitate out of the ethanol solution.

- Purification: Collect the gray or white solid by suction filtration, wash with a small amount of cold ethanol, and air-dry. The product is often of high purity, but can be recrystallized from ethanol if needed. A typical yield is around 98%.<sup>[7]</sup>

## Protocol 2: Microwave-Assisted Green Synthesis

This modern approach significantly reduces reaction times and often improves yields by leveraging the efficiency of microwave dielectric heating.<sup>[8]</sup>

### Step 1: Microwave Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one<sup>[8]</sup>

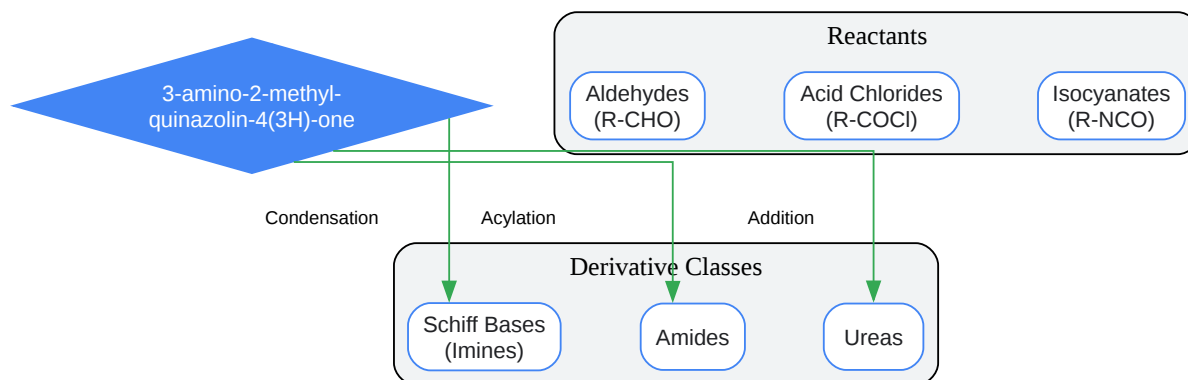
- Setup: In a microwave-safe reaction tube, combine substituted anthranilic acid (3 mmol) and acetic anhydride (5 mL).
- Reaction: Place the sealed tube in a microwave reactor and irradiate at 250 W for 17–22 minutes, maintaining a temperature of 120–150 °C. The microwave energy directly couples with the polar reagents, leading to rapid, uniform heating that dramatically accelerates the cyclization.
- Workup: After cooling, remove excess solvent under reduced pressure and pour the residue into ice water to precipitate the product. Recrystallize from ethanol.

Step 2: Microwave Synthesis of **3-amino-2-methylquinazolin-4(3H)-one** While the first step is well-documented with microwave assistance, the second step is typically still performed under conventional reflux as the reaction is clean and high-yielding. However, microwave conditions could be optimized for even faster synthesis.

## The 3-Amino Group: A Gateway to Chemical Diversity

The synthetic utility of **3-amino-2-methylquinazolin-4(3H)-one** is almost entirely due to the nucleophilic primary amino group at the N-3 position. This group provides a reactive site for forming new covalent bonds, allowing the quinazolinone core to be decorated with a wide range of substituents. This is the fundamental principle behind its use in combinatorial chemistry and drug discovery.

The most common derivatization is the formation of an imine (or Schiff base) through condensation with an aldehyde.[6] This reaction is experimentally simple, high-yielding, and allows for the introduction of virtually any R-group carried by the aldehyde, making it a powerful tool for probing structure-activity relationships (SAR).



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Caption: Derivatization pathways from the 3-amino functional group.

## General Protocol: Schiff Base Synthesis

This protocol serves as a self-validating template for creating a library of derivatives.

- Setup: Dissolve **3-amino-2-methylquinazolin-4(3H)-one** (e.g., 0.50 g, 2.87 mmol) in a suitable solvent like ethanol.[7]
- Reagent Addition: Add an equimolar amount (2.87 mmol) of the desired substituted benzaldehyde derivative.
- Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the imine formation by protonating the aldehyde carbonyl, making it more electrophilic.
- Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot

indicates product formation.

- Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

## Biological Significance of Derivatives

While the core synthon itself is not noted for significant biological activity, its derivatives have been extensively investigated and have shown promise in several therapeutic areas. This underscores its role as a "privileged" scaffold.

## Antimicrobial and Antifungal Activity

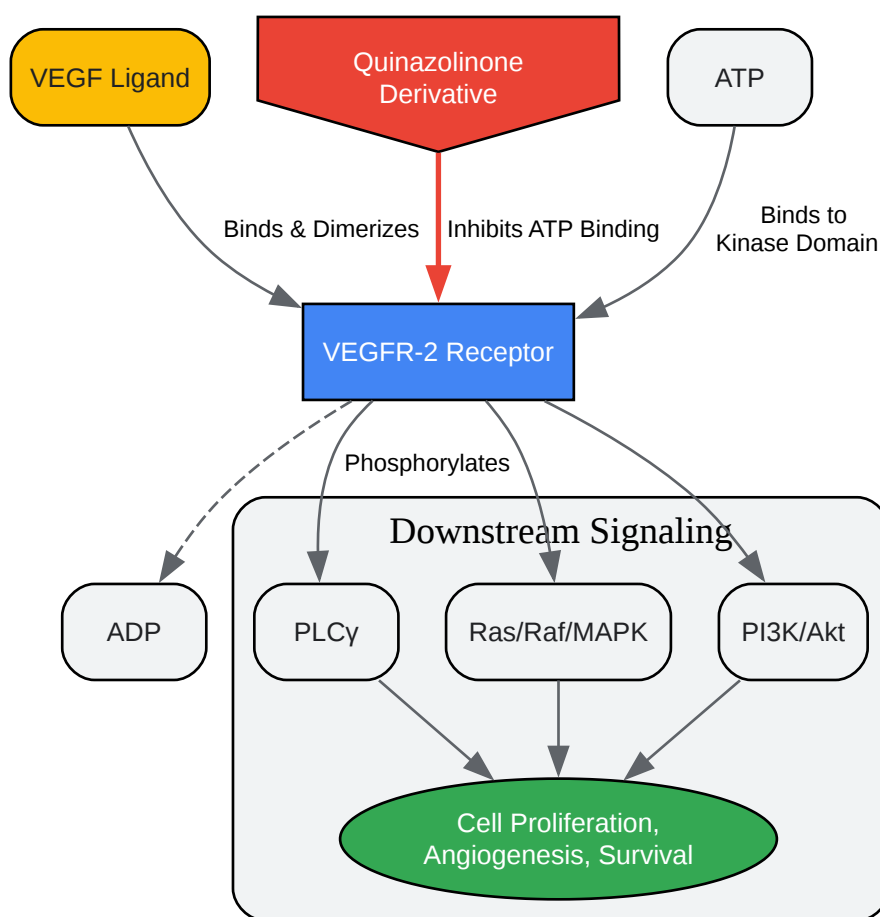
Numerous studies have demonstrated that Schiff base derivatives of **3-amino-2-methylquinazolin-4(3H)-one** possess significant antimicrobial properties.[2][7] By varying the substituent on the aldehyde, researchers can modulate the lipophilicity and electronic properties of the final molecule, tuning its ability to penetrate microbial cell walls and interact with intracellular targets. For example, a derivative incorporating a thiophene ring was identified as a potent antibacterial agent.[7] Other halogenated derivatives have also shown promise against both bacteria and fungi.[3]

## Anticancer Activity & Mechanism of Action

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting protein kinases. Derivatives of **3-amino-2-methylquinazolin-4(3H)-one** have been explored as potential anticancer agents, showing cytotoxicity against cell lines such as human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780).[4]

A key mechanism of action for many quinazolinone derivatives is the inhibition of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis (the formation of new blood vessels to supply the tumor).[4][10] By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling pathways responsible for cell proliferation and survival.





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Caption: Conceptual inhibition of the VEGFR-2 signaling pathway by a quinazolinone derivative.

Additionally, certain substituted derivatives have been shown to act as DNA photo-disruptive agents, meaning they can induce DNA damage upon irradiation with UV light, suggesting a potential application in photodynamic therapy.[8][11]

## Safety and Handling

As a chemical intermediate, proper handling of **3-amino-2-methylquinazolin-4(3H)-one** is essential in a research setting.

Hazard Statement	Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Respiratory Irritation	H335	May cause respiratory irritation

(Source: Aggregated GHS information from ECHA C&L Inventory)[5][6]

#### Recommended Handling Protocols:

- **Personal Protective Equipment (PPE):** Always wear a laboratory coat, nitrile gloves, and chemical safety goggles. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[6]
- **Engineering Controls:** Use in a well-ventilated area or a chemical fume hood to minimize exposure to dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **Spill Response:** In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated chemical waste container.

## Conclusion

**3-amino-2-methylquinazolin-4(3H)-one** (CAS: 1898-06-2) stands as a testament to the power of a well-designed synthon in modern medicinal chemistry. Its value is not derived from its own biological activity, but from its synthetic accessibility and the strategic placement of its N-3 amino group, which serves as a launchpad for chemical diversification. The straightforward and robust protocols for its synthesis, coupled with the ease of its derivatization, empower researchers to efficiently generate and screen novel chemical entities. The proven success of its derivatives as potent anticancer and antimicrobial agents confirms the quinazolinone core as a truly privileged scaffold. For any drug development professional, a thorough understanding of this key building block is not just beneficial—it is foundational for innovation in the field.

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